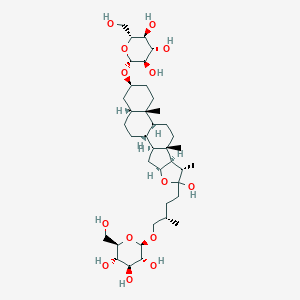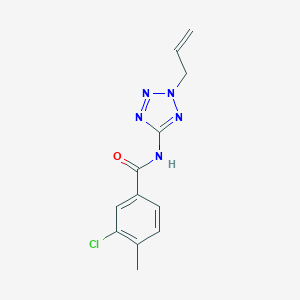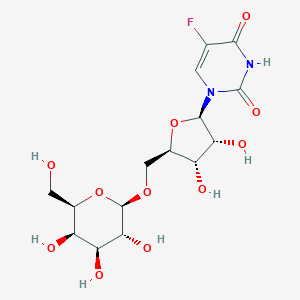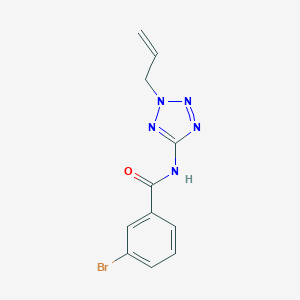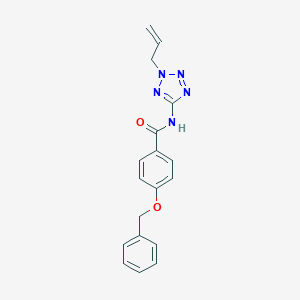
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide, also known as ATB-346, is a novel drug candidate that has been developed for the treatment of pain and inflammation. This compound has been shown to possess anti-inflammatory and analgesic properties, and it is believed to have a better safety profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Mécanisme D'action
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are molecules that play a key role in inflammation and pain. By inhibiting COX-2, N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to have a number of other biochemical and physiological effects. For example, N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has also been shown to increase the production of the molecule nitric oxide (NO), which has a number of beneficial effects on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is its better safety profile compared to traditional NSAIDs. This makes it a promising candidate for the treatment of pain and inflammation in patients who are at risk of developing gastrointestinal ulcers. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are a number of future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide. One area of interest is the development of new formulations of the drug that can improve its bioavailability and efficacy. Another area of interest is the study of the long-term safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide in humans. Finally, there is a need for further research on the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide, as well as its potential use in the treatment of other diseases and conditions.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is synthesized by the reaction of 5-chloro-2-methoxybenzoic acid with 2-allyl-2H-tetrazol-5-amine in the presence of a coupling agent. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been described in detail in a number of scientific publications.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been extensively studied in preclinical models of inflammation and pain. In these studies, N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to be effective in reducing inflammation and pain, while also having a better safety profile than traditional NSAIDs. N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has also been shown to be effective in reducing the incidence of gastrointestinal ulcers, which is a common side effect of traditional NSAIDs.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C12H12ClN5O2 |
Poids moléculaire |
293.71 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H12ClN5O2/c1-3-6-18-16-12(15-17-18)14-11(19)9-7-8(13)4-5-10(9)20-2/h3-5,7H,1,6H2,2H3,(H,14,16,19) |
Clé InChI |
HHGJDHXKIZYQAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN(N=N2)CC=C |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN(N=N2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)



